molecular formula C7H8BrNOS B13154313 1-Amino-3-(4-bromothiophen-2-yl)propan-2-one

1-Amino-3-(4-bromothiophen-2-yl)propan-2-one

Cat. No.: B13154313
M. Wt: 234.12 g/mol
InChI Key: KETHVEMFKKKKDZ-UHFFFAOYSA-N
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Description

1-Amino-3-(4-bromothiophen-2-yl)propan-2-one is an organic compound that features a brominated thiophene ring attached to a propanone backbone with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(4-bromothiophen-2-yl)propan-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the amino and propanone groups. One common method involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Propanone Derivative: The brominated thiophene is then reacted with a suitable ketone precursor, such as acetone, under basic conditions to form the propanone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-3-(4-bromothiophen-2-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromothiophen-2-yl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(3-bromothiophen-2-yl)propan-2-one: Similar structure but with the bromine atom in a different position on the thiophene ring.

    1-Amino-3-(4-bromophenyl)propan-2-one: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

1-Amino-3-(4-bromothiophen-2-yl)propan-2-one is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

1-amino-3-(4-bromothiophen-2-yl)propan-2-one

InChI

InChI=1S/C7H8BrNOS/c8-5-1-7(11-4-5)2-6(10)3-9/h1,4H,2-3,9H2

InChI Key

KETHVEMFKKKKDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CC(=O)CN

Origin of Product

United States

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